molecular formula C15H20ClNO2 B2628700 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone CAS No. 1797726-58-9

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone

Cat. No.: B2628700
CAS No.: 1797726-58-9
M. Wt: 281.78
InChI Key: LBVRDTUUFDKKGA-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a seven-membered azepane ring substituted with a 4-chlorophenyl group and a methoxyethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the 4-chlorophenyl group and the methoxyethanone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

  • Synthetic Routes

      Step 1: Formation of the azepane ring through cyclization reactions.

      Step 2: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.

      Step 3: Addition of the methoxyethanone group through nucleophilic substitution or esterification reactions.

  • Industrial Production Methods

    • Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
    • Use of automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Types of Reactions

      Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions can convert the ketone group to an alcohol.

      Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the azepane nitrogen.

  • Common Reagents and Conditions

      Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

      Substitution: Conditions vary depending on the specific substitution, but may include acids, bases, or specific catalysts.

  • Major Products

    • Oxidation products include ketones and carboxylic acids.
    • Reduction products primarily include alcohols.
    • Substitution reactions yield various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential to form novel compounds.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the study of enzyme interactions and inhibition.
  • Medicine

    • Explored for its potential therapeutic effects in treating various diseases.
    • Studied for its pharmacokinetics and pharmacodynamics.
  • Industry

    • Utilized in the development of new materials and chemical products.
    • Applied in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
  • Pathways Involved

    • Potential pathways include those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone: Lacks the methoxy group, leading to different reactivity and applications.

      1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone:

  • Uniqueness

    • The presence of the methoxyethanone moiety in this compound provides unique reactivity and potential for forming novel derivatives.
    • Its specific structure allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVRDTUUFDKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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